REACTION_SMILES
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[CH2:17]([CH3:18])[I:19].[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[ClH:20].[H-:16].[NH2:1][c:2]1[c:3]2[cH:4][cH:5][nH:6][c:7]2[cH:8][c:9]([C:11](=[O:12])[O:13][CH3:14])[cH:10]1.[Na+:15].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25]>>[ClH:20].[NH2:1][c:2]1[c:3]2[cH:4][cH:5][n:6]([CH2:17][CH3:18])[c:7]2[cH:8][c:9]([C:11](=[O:12])[O:13][CH3:14])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(N)c2cc[nH]c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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CCn1ccc2c(N)cc(C(=O)OC)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |